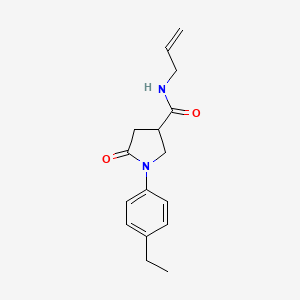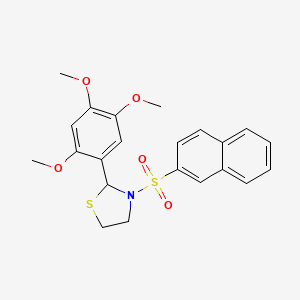![molecular formula C18H15ClN2O2 B5148154 2-Chloro-3-[4-(dimethylamino)anilino]naphthalene-1,4-dione](/img/structure/B5148154.png)
2-Chloro-3-[4-(dimethylamino)anilino]naphthalene-1,4-dione
Vue d'ensemble
Description
2-Chloro-3-[4-(dimethylamino)anilino]naphthalene-1,4-dione is a synthetic organic compound belonging to the class of naphthoquinones.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[4-(dimethylamino)anilino]naphthalene-1,4-dione typically involves the reaction of 2-chloro-1,4-naphthoquinone with 4-(dimethylamino)aniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-[4-(dimethylamino)anilino]naphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthoquinones with different functional groups .
Applications De Recherche Scientifique
2-Chloro-3-[4-(dimethylamino)anilino]naphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound has been studied for its potential antifungal and antimicrobial properties.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-[4-(dimethylamino)anilino]naphthalene-1,4-dione involves its interaction with cellular components. In biological systems, it can disrupt cellular processes by generating reactive oxygen species (ROS), leading to oxidative stress and cell death. The compound targets various molecular pathways, including those involved in cell cycle regulation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-3-(4-methylanilino)naphthalene-1,4-dione: Similar in structure but with a methyl group instead of a dimethylamino group.
2,3-Dibromonaphthalene-1,4-dione: Another naphthoquinone derivative with bromine substituents.
Uniqueness
2-Chloro-3-[4-(dimethylamino)anilino]naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino group enhances its solubility and reactivity, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
2-chloro-3-[4-(dimethylamino)anilino]naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-21(2)12-9-7-11(8-10-12)20-16-15(19)17(22)13-5-3-4-6-14(13)18(16)23/h3-10,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCBGAQTKDYXAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90293767 | |
| Record name | 2-chloro-3-[4-(dimethylamino)anilino]naphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42262-96-4 | |
| Record name | NSC92081 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92081 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-3-[4-(dimethylamino)anilino]naphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-diethyl-3-({[3-(trifluoromethyl)benzyl]amino}methyl)-2-pyridinamine](/img/structure/B5148089.png)
![5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5148103.png)



![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(benzyloxy)benzamide](/img/structure/B5148130.png)
![(Z)-3-(2,4-dimethoxyanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5148146.png)
![N-[11-[2-(dimethylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]-4-nitrobenzamide;hydrate;hydrochloride](/img/structure/B5148155.png)
![3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5148158.png)
![3-methyl-6-(3-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)pyridazine](/img/structure/B5148164.png)
![9-{2-[(2-chlorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5148165.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5148170.png)
![N-[2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B5148188.png)
